molecular formula C25H24ClN3O B11189580 3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189580
M. Wt: 417.9 g/mol
InChI Key: NVCYMBVCZRSATC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure that combines a pyrazoloquinazolinone core with chlorophenyl and ethylphenyl substituents, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of anthranilamide with an aldehyde or ketone, followed by cyclization and functional group modifications . Industrial production methods may employ catalysts such as graphene oxide or visible light-induced reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of kinases or other signaling molecules, disrupting cellular processes and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Compared to these compounds, 3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one stands out due to its specific substituents and the resulting unique biological and chemical properties.

Properties

Molecular Formula

C25H24ClN3O

Molecular Weight

417.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C25H24ClN3O/c1-3-16-7-9-18(10-8-16)24-23-20(5-4-6-21(23)30)27-25-22(15(2)28-29(24)25)17-11-13-19(26)14-12-17/h7-14,24,27H,3-6H2,1-2H3

InChI Key

NVCYMBVCZRSATC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C(=NN24)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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